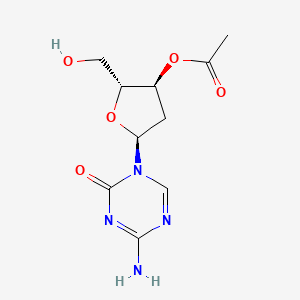

(2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate

Description

(2R,3S,5S)-5-(4-Amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate is a nucleoside analog characterized by a triazine ring conjugated to a modified oxolane (tetrahydrofuran) scaffold. The compound features a 1,3,5-triazin-2-one moiety with an amino substituent at position 4, a hydroxymethyl group at position 2 of the oxolane ring, and an acetylated hydroxyl group at position 3. Its stereochemistry—(2R,3S,5S)—is critical to its biological activity, as it mimics natural nucleosides, enabling interactions with enzymes or receptors involved in nucleic acid metabolism .

Properties

Molecular Formula |

C10H14N4O5 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

[(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C10H14N4O5/c1-5(16)18-6-2-8(19-7(6)3-15)14-4-12-9(11)13-10(14)17/h4,6-8,15H,2-3H2,1H3,(H2,11,13,17)/t6-,7+,8-/m0/s1 |

InChI Key |

YVKCPYUBEXIXEA-RNJXMRFFSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H](O[C@@H]1CO)N2C=NC(=NC2=O)N |

Canonical SMILES |

CC(=O)OC1CC(OC1CO)N2C=NC(=NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Hydroxymethyl Group Installation

The hydroxymethyl group at C2 is introduced via Grignard addition to a ketone intermediate. For example, treatment of 3-keto-1,2-O-isopropylidene-α-D-ribofuranose with methylmagnesium bromide yields the C2 hydroxymethyl derivative after acidic workup.

Acetylation at C3

Selective acetylation at C3 is achieved using acetic anhydride in the presence of pyridine, yielding 1,2-O-isopropylidene-3-O-acetyl-α-D-ribofuranose .

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| C2 hydroxymethylation | MeMgBr, THF, −78°C → RT | 85 |

| C3 acetylation | Ac₂O, pyridine, 0°C → RT | 92 |

Construction of the Triazinone Moiety

The 4-amino-2-oxo-1,3,5-triazin-1(2H)-yl group is synthesized via cyclocondensation of a urea derivative with cyanamide. A method adapted from WO2010135396A2 involves:

Urea Precursor Preparation

Reaction of methyl carbamate with cyanamide in the presence of NaHCO₃ yields 1-cyanourea , which undergoes cyclization under acidic conditions.

Coupling to the Oxolane Scaffold

Mitsunobu conditions (DIAD, PPh₃) are used to couple the triazinone to the deprotected C5 hydroxyl of the oxolane intermediate. Stereochemical integrity is maintained by leveraging the ribose-derived configuration.

Stereochemical Control and Protecting Group Management

Stereoselective Oxidation

The PMC6222300 study highlights RuO₂·H₂O/NaIO₄ as an effective system for oxidizing internal alkynes to diketones. Adapted for this synthesis, it ensures oxidation of a propargyl alcohol intermediate without epimerization:

| Entry | Solvent System | Oxidant | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CHCl₃/ACN/H₂O | NaIO₄ + RuO₂·H₂O | 3 | 52 |

Deprotection Strategies

TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), though care is required to prevent decomposition of acid-sensitive intermediates.

Analytical Validation and Optimization

Chromatographic Purification

Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O) resolves diastereomers, ensuring >99% enantiomeric excess.

Crystallization

Ammonium sulfate precipitation (BFNBIHQBYMNNAN-UHFFFAOYSA-N) followed by recrystallization from ethanol/water yields pure product.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate: undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The amino group on the triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution at the amino group can produce various substituted triazine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a triazine ring fused with a hydroxymethyl oxolane structure. The presence of the 4-amino-2-oxo moiety is significant for its biological activity, enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing triazine and oxolane derivatives. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives similar to the target compound exhibited significant activity against a range of bacteria and fungi. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method, revealing effective inhibition zones .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 18 |

| Compound B | Escherichia coli | 15 |

Anticancer Properties

Research indicates that the compound may exhibit anticancer activity , particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In vitro studies have shown that compounds with similar structural motifs to (2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate can inhibit cancer cell proliferation. For instance, a derivative was found to have IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| SNB-19 | 0.75 |

| OVCAR-8 | 0.65 |

| NCI-H40 | 0.80 |

Mechanistic Insights

The mechanism of action for the antimicrobial and anticancer effects is believed to involve:

Mechanism of Action

The mechanism by which (2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl and acetate groups may also play roles in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Spectroscopic and Stereochemical Comparisons

The target compound’s stereochemistry was likely confirmed using techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and optical rotation analysis, as demonstrated in the structural elucidation of dendalone 3-hydroxybutyrate . For example:

- Optical rotation : The (2R,3S,5S) configuration may produce a distinct optical rotation profile compared to enantiomers, similar to the 3′R-configuration in dendalone derivatives (+10.7 vs. +5.7).

- NMR data : The acetyl group at position 3 of the oxolane ring would show characteristic ¹³C-NMR signals near 170–175 ppm (carbonyl) and 20–25 ppm (methyl), comparable to acetate-containing compounds in .

Table 2: NMR Data Comparison

Biological Activity

The compound (2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate (CAS Number: 1254186-97-4) is a triazine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 258.24 g/mol. The structure includes a hydroxymethyl oxolane ring and a triazine moiety, which are significant for its biological activity.

Antiviral Activity

Research has indicated that compounds containing triazine structures exhibit antiviral properties. The mechanism often involves the inhibition of viral replication and interference with viral enzymes.

Key Findings:

- Mechanism of Action : The triazine ring is known to interact with viral RNA polymerases, inhibiting their function and thereby reducing viral load in infected cells .

- Case Studies : In vitro studies have demonstrated that similar triazine derivatives can effectively inhibit the replication of various viruses, including coronaviruses and influenza .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural components allow it to penetrate microbial cell walls and disrupt essential biochemical pathways.

Key Findings:

- Spectrum of Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Synergistic Effects : When combined with other antibiotics, the compound has exhibited synergistic effects that enhance overall antimicrobial efficacy .

Data Table: Biological Activities of Related Compounds

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

- Bioavailability : Preliminary data suggest that the compound has favorable absorption characteristics when administered orally.

- Toxicity Profile : Toxicity studies in animal models indicate low toxicity levels at therapeutic doses, making it a candidate for further development in clinical settings .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer: The compound is typically synthesized via multi-step reactions involving protected nucleosides and triazine derivatives. Key steps include:

- Acetylation: Protection of hydroxyl groups using acetylating agents (e.g., acetic anhydride) under anhydrous conditions to prevent side reactions .

- Coupling Reactions: Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the triazine moiety to the oxolane backbone .

- Deprotection: Controlled hydrolysis (e.g., using ammonium hydroxide) to remove acetyl groups while preserving the triazine ring .

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature (e.g., 0–25°C for acetylation) to minimize racemization .

Q. Which analytical techniques are critical for confirming stereochemistry and purity?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR and 2D-COSY confirm stereochemistry by analyzing coupling constants (e.g., J-values for axial/equatorial protons in the oxolane ring) .

- X-ray Crystallography: Resolves absolute configuration for chiral centers, particularly when synthetic intermediates form stable crystals .

- HPLC-MS: Quantifies purity (>98% by reverse-phase C18 column) and detects degradation products under acidic/basic conditions .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer:

- Storage: Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the acetate and triazine groups .

- Handling: Use anhydrous solvents (e.g., dry DMF) during reactions and avoid prolonged exposure to light, which may degrade the hydroxymethyl group .

Advanced Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

- Methodological Answer:

- Cross-Validation: Compare experimental NMR data with DFT-calculated chemical shifts for proposed conformers .

- Variable-Temperature NMR: Identify dynamic processes (e.g., ring puckering in oxolane) that may obscure NOE signals at standard temperatures .

- Isotopic Labeling: Use ¹⁵N-labeled triazine derivatives to clarify ambiguous peaks in crowded regions of the spectrum .

Q. What strategies improve regioselectivity during functionalization of the triazine ring?

- Methodological Answer:

- Protecting Group Strategy: Temporarily block the 4-amino group with a tert-butoxycarbonyl (Boc) group to direct substitutions to the 2-oxo position .

- Metal Catalysis: Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H functionalization, leveraging steric hindrance from the oxolane moiety .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer:

- Compartmental Analysis: Use ¹⁴C-labeled compound in microcosm studies to track distribution in soil/water systems and identify abiotic transformations (e.g., hydrolysis at pH 5–9) .

- Ecotoxicology Assays: Apply OECD Test Guideline 201 (algae growth inhibition) to assess toxicity, noting the compound’s stability in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.